molecular formula C20H16Cl2N2O B3743969 N-Benzhydryl-N'-(3,4-dichlorophenyl)urea CAS No. 413590-77-9

N-Benzhydryl-N'-(3,4-dichlorophenyl)urea

Cat. No.: B3743969
CAS No.: 413590-77-9
M. Wt: 371.3 g/mol
InChI Key: DZFFLNFMRULEJA-UHFFFAOYSA-N
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Description

Contextualization within Urea-Based Chemical Architectures

Urea (B33335) and its derivatives are a cornerstone of medicinal and synthetic chemistry, forming the structural basis for a wide array of pharmaceuticals and bioactive compounds. rsc.orgnih.gov The urea moiety is a privileged structure due to its ability to form key interactions with biological targets and to fine-tune the physicochemical properties of molecules. nih.govacs.orgunina.it This has led to the incorporation of urea functionalities in the development of drugs for a multitude of diseases. nih.gov

N-Benzhydryl-N'-(3,4-dichlorophenyl)urea belongs to the arylurea family, characterized by the presence of two aromatic rings linked by a urea bridge. vulcanchem.com In this specific molecule, one nitrogen atom of the urea is substituted with a benzhydryl group, and the other with a 3,4-dichlorophenyl group. The 3,4-dichlorophenyl substituent is a common feature in a number of biologically active compounds, including the herbicide Diuron. atamanchemicals.comepa.gov The benzhydryl group, consisting of two phenyl rings attached to a single carbon atom, contributes significant steric bulk and lipophilicity to the molecule. This combination of a dichlorinated phenyl ring and a bulky benzhydryl group within a urea framework bestows upon this compound a distinct chemical architecture that is of considerable interest for academic exploration.

Historical Perspective of this compound Research Development

While the broader class of urea derivatives has a long history in chemistry, with early examples like the antitrypanosomal agent Suramin, the specific investigation of this compound is a more recent development. nih.gov The synthesis of related urea compounds, such as N-methyl-N'-(3,4-dichlorophenyl)-urea and N-hydroxy-N-benzyl-N'-(3',4'-dichlorophenyl)-urea, has been documented, providing foundational methodologies that could be adapted for the synthesis of the title compound. prepchem.comprepchem.com The general synthetic route to such ureas often involves the reaction of an appropriate isocyanate with an amine. For instance, the synthesis of a related compound, N-hydroxy-N-benzyl-N'-(3',4'-dichlorophenyl)-urea, was achieved by reacting 3,4-dichlorophenyl isocyanate with N-benzyl-hydroxylamine. prepchem.com

The initial impetus for the synthesis and study of compounds like this compound likely stemmed from the established biological activities of other dichlorophenyl-urea derivatives. For example, Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) was patented and commercialized as a herbicide in the 1950s. atamanchemicals.com This historical context of related compounds has paved the way for the exploration of novel analogs like this compound to investigate how structural modifications, such as the introduction of the bulky benzhydryl group, influence the compound's properties and potential applications.

Overview of this compound's Emerging Role in Specific Research Domains

The unique structural characteristics of this compound have prompted its investigation in several specialized research areas. The presence of the 3,4-dichlorophenyl moiety, a known pharmacophore in various bioactive molecules, suggests potential applications in medicinal chemistry. Research into related dichlorophenyl-ureas has indicated antimycobacterial activity, positioning compounds like this compound as candidates for further investigation in the development of new therapeutic agents. vulcanchem.com

Furthermore, the study of urea derivatives extends to materials science. The ability of the urea functional group to form strong hydrogen bonds can influence the solid-state packing and crystalline structure of these compounds, which is a critical consideration in the design of new materials with specific physical properties. The bulky benzhydryl group in this compound would be expected to significantly impact its molecular conformation and intermolecular interactions, making it an interesting subject for crystallographic and materials science studies.

Rationale for Comprehensive Academic Investigation of this compound

A comprehensive academic investigation of this compound is warranted for several key reasons. Firstly, a thorough understanding of its fundamental chemical and physical properties is essential. This includes detailed characterization of its molecular structure, spectroscopic data, and physicochemical parameters.

Secondly, exploring its synthetic pathways and optimizing reaction conditions are crucial for making the compound readily accessible for further research. This involves investigating different synthetic strategies to improve yield, purity, and cost-effectiveness.

Thirdly, a systematic evaluation of its biological activity is a primary driver for its academic study. Given the known bioactivity of related urea compounds, a comprehensive screening of this compound against various biological targets could uncover novel therapeutic applications. The steric and electronic effects of the benzhydryl and dichlorophenyl groups, respectively, may lead to unique interactions with biological macromolecules.

Finally, investigating the structure-activity relationships (SAR) of this compound and its analogs can provide valuable insights for the rational design of new compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. This systematic approach is fundamental to advancing the potential of this and related urea derivatives in various scientific fields.

Properties

IUPAC Name

1-benzhydryl-3-(3,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O/c21-17-12-11-16(13-18(17)22)23-20(25)24-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFFLNFMRULEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

413590-77-9
Record name N-BENZHYDRYL-N'-(3,4-DICHLOROPHENYL)UREA
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Synthetic Methodologies and Strategies for N Benzhydryl N 3,4 Dichlorophenyl Urea and Its Analogues

Classical Synthesis Approaches for N-Benzhydryl-N'-(3,4-dichlorophenyl)urea

Classical methods for synthesizing unsymmetrical ureas remain fundamental in organic synthesis. These approaches typically involve the formation of the urea (B33335) linkage through direct reactions or stepwise strategies that build the molecule from precursor fragments.

Direct Urea Formation Reactions

The most direct and common method for synthesizing N,N'-disubstituted ureas involves the reaction of an isocyanate with a primary or secondary amine. For the synthesis of this compound, this would entail the reaction of benzhydrylamine with 3,4-dichlorophenyl isocyanate. prepchem.comwikipedia.org The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group to form the urea bond.

This reaction is typically carried out in an anhydrous solvent, such as benzene (B151609) or toluene, to prevent the hydrolysis of the isocyanate. prepchem.com An analogous synthesis, the preparation of N-hydroxy-N-benzyl-N'-(3',4'-dichlorophenyl)-urea, involves refluxing a mixture of 3,4-dichlorophenyl isocyanate and N-benzyl-hydroxylamine in anhydrous benzene. prepchem.com This precedent strongly supports the viability of a similar reaction between 3,4-dichlorophenyl isocyanate and benzhydrylamine.

Table 1: Representative Direct Urea Formation Reactions

Amine Isocyanate Solvent Conditions Product Reference
N-benzyl-hydroxylamine 3,4-dichlorophenyl isocyanate Anhydrous Benzene Reflux, 30 min N-hydroxy-N-benzyl-N'-(3',4'-dichlorophenyl)-urea prepchem.com

Stepwise Coupling Strategies

Stepwise strategies involve the synthesis of key precursors, followed by their coupling to form the final urea product. This approach is essential when the starting materials, such as the requisite isocyanate or amine, are not commercially available.

Synthesis of Precursors:

3,4-Dichlorophenyl isocyanate: This key intermediate is typically synthesized from 3,4-dichloroaniline (B118046) through phosgenation. patsnap.comgoogle.comgoogle.com The reaction involves treating 3,4-dichloroaniline with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene (B27547). asianpubs.org The process is often conducted in an inert solvent such as dichloroethane or toluene. patsnap.comasianpubs.org To improve efficiency and reduce side reactions, the phosgenation can be performed in a two-step temperature process, with an initial low-temperature reaction followed by a high-temperature phase. google.com

Benzhydrylamine: The synthesis of benzhydrylamine can be achieved through various routes. A common laboratory method is the reduction of benzophenone (B1666685) oxime. google.com One green approach involves the reduction of benzophenone oxime using Bacillus cereus in an ethanol (B145695) solution, which provides a high yield under mild conditions. google.com Alternatively, metal-catalyzed methods, such as the copper-catalyzed desulfonylative amination of sulfone derivatives, offer a route to structurally diverse benzhydryl amines. researchgate.net

Once the precursors are obtained, the urea can be formed as described in the direct formation section. Other stepwise methods circumvent the use of toxic phosgene and isocyanates. For example, unsymmetrical ureas can be synthesized from phenyl carbamates, which react with a stoichiometric amount of an amine in a solvent like DMSO at ambient temperature. researchgate.net Another approach involves the palladium-catalyzed C–N cross-coupling of a protected urea with an aryl halide, followed by deprotection and a second arylation. nih.gov

Modern and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of "green" methodologies that are more efficient, use less hazardous materials, and reduce waste. These principles have been applied to urea synthesis through catalyst-mediated reactions, solvent-free conditions, and advanced manufacturing technologies like flow chemistry.

Catalyst-Mediated Syntheses of this compound

While direct catalyst-mediated synthesis for the final urea coupling is one avenue, catalysts are more prominently featured in the efficient synthesis of the precursors or in alternative coupling strategies.

Catalysis in Precursor Synthesis: As mentioned, copper-based catalysts can be used for the synthesis of benzhydryl amine derivatives. researchgate.netacs.org Furthermore, the synthesis of Betti bases (1-aminoalkyl-2-phenols), which are structurally related to benzhydryl amines, can be catalyzed by sulfated polyborate under solvent-free conditions. nih.gov

Catalytic Urea Formation: Palladium-catalyzed reactions have been developed for forming the C-N bond in ureas. One such method involves the carbonylation of aliphatic and aromatic azides in the presence of amines under a carbon monoxide atmosphere, which produces unsymmetrical ureas with N₂ as the only byproduct. organic-chemistry.org Another palladium-catalyzed method is the cross-coupling of aryl halides with ureas. nih.gov For instance, a catalyst system can facilitate the coupling of benzylurea (B1666796) with aryl chlorides to form N-aryl-N'-benzylureas. Subsequent hydrogenolysis of the benzyl (B1604629) group yields a monosubstituted urea, which can then undergo a second arylation to produce an unsymmetrical diaryl urea. nih.gov

Solvent-Free and Microwave-Assisted Methods for this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating.

An easy and rapid microwave-assisted procedure for preparing N-monosubstituted ureas involves the reaction between an amine and potassium cyanate (B1221674) in water. researchgate.netthieme-connect.comresearchgate.net This method avoids the use of hazardous reagents and organic solvents. For the synthesis of N,N'-disubstituted ureas, microwave irradiation has been effectively used to promote the condensation of primary amines with urea in the presence of a high-boiling, energy-transfer solvent like N,N-dimethylacetamide (DMAC) or under solvent-free conditions. ijcce.ac.irresearchgate.net These solvent-free methods are particularly attractive from a green chemistry perspective as they reduce volatile organic compound (VOC) emissions and simplify product work-up. researchgate.netorganic-chemistry.org

Table 2: Microwave-Assisted and Solvent-Free Urea Synthesis Examples

Reactants Method Conditions Yield Reference
Benzylamine, KOCN, HCl Microwave-assisted Water, 120°C, 7 min 90% thieme-connect.com
Aromatic/Aliphatic Amines, Urea Microwave-assisted DMAC or Solvent-free Good to Excellent ijcce.ac.ir
Diaryl Thioureas Microwave-assisted Solvent-free 91-97% researchgate.net

Flow Chemistry Applications in this compound Production

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation and scalability.

The synthesis of unsymmetrical ureas has been successfully adapted to continuous-flow systems. acs.orgacs.org One approach utilizes a system of two sequential microreactors. acs.orgacs.org In the first reactor, a protected amine can be converted to an isocyanate intermediate, which then flows into the second reactor to react with another amine, forming the unsymmetrical urea. acs.orgacs.org This method allows for short reaction times under mild conditions and enables real-time monitoring of the reaction progress using in-line analytical techniques like FT-IR. acs.org A notable application of this technology is the synthesis of the active pharmaceutical ingredient cariprazine, an unsymmetrical urea. acs.org Another innovative flow chemistry process for synthesizing non-symmetrical ureas uses carbon dioxide (CO₂) as a C1 building block through a Staudinger/aza-Wittig reaction sequence. vapourtec.com These continuous-flow technologies represent a state-of-the-art approach for the efficient and scalable production of complex urea derivatives like this compound.

Derivatization and Functionalization Strategies for this compound Scaffold

Synthesis of this compound Analogues with Modified Phenyl Rings

Modification of the phenyl rings on the this compound scaffold is a key strategy for creating analogues. This typically involves synthesizing the urea from substituted starting materials.

Modifying the Dichlorophenyl Ring: Analogues can be synthesized by starting with differently substituted anilines. The general approach involves the reaction of benzhydrylamine with a variety of substituted phenyl isocyanates. For instance, instead of 3,4-dichloroaniline, one could use anilines with other halogen patterns, or with alkyl, alkoxy, or nitro groups to yield a range of analogues. A common synthetic route is the coupling of aryl amines with aryl isocyanates. researchgate.net

A representative synthesis is shown below: Reaction of a substituted aniline (B41778) with phosgene or a phosgene equivalent to form the corresponding phenyl isocyanate. Subsequent reaction of the isocyanate with benzhydrylamine to yield the target N-benzhydryl-N'-(substituted-phenyl)urea.

Alternatively, one can use 3,4-dichlorophenyl isocyanate and react it with benzhydrylamine derivatives where the phenyl rings on the benzhydryl group are substituted.

Modifying the Benzhydryl Phenyl Rings: To create diversity on the benzhydryl portion, substituted benzhydrylamines are required. These can be prepared through various established organic chemistry methods. The substituted benzhydrylamine can then be reacted with 3,4-dichlorophenyl isocyanate. This approach allows for the introduction of a wide array of functional groups onto the benzhydryl moiety, systematically altering the steric and electronic properties of the molecule.

A study on the synthesis of new diphenyl urea-clubbed imine analogs demonstrated the reaction of ortho-phenylenediamine with various substituted isocyanates to produce mono-substituted 1,3-diphenyl ureas, which were then further reacted. nih.gov This highlights the feasibility of using diverse isocyanates to modify one of the phenyl rings in a diarylurea structure. nih.gov

Table 1: Examples of Starting Materials for Phenyl Ring Modification
Amine Component (for Isocyanate Formation)Isocyanate ComponentResulting Urea Moiety
3-chloroanilineBenzhydryl isocyanateN-Benzhydryl-N'-(3-chlorophenyl)urea
4-methoxyanilineBenzhydryl isocyanateN-Benzhydryl-N'-(4-methoxyphenyl)urea
3,4-dichloroaniline4-Fluorobenzhydryl isocyanateN-(4-Fluorobenzhydryl)-N'-(3,4-dichlorophenyl)urea
3,4-dichloroaniline4,4'-Dimethylbenzhydryl isocyanateN-(4,4'-Dimethylbenzhydryl)-N'-(3,4-dichlorophenyl)urea

Introduction of Diverse Substituents on the Benzhydryl Moiety of this compound

Introducing substituents directly onto the benzhydryl group of the pre-formed this compound is less common than using substituted starting materials. However, synthetic strategies can be designed for this purpose, particularly if certain functional groups are not stable under the urea formation reaction conditions.

The more prevalent and versatile method is to begin with a substituted benzophenone. The general scheme is as follows:

Synthesis of Substituted Benzophenone : Start with Friedel-Crafts acylation of a substituted benzene with a substituted benzoyl chloride.

Formation of Oxime : The resulting ketone is converted to an oxime.

Reduction to Amine : The oxime is then reduced to the corresponding substituted benzhydrylamine.

Urea Formation : Finally, the substituted benzhydrylamine is reacted with 3,4-dichlorophenyl isocyanate.

This multi-step approach allows for precise control over the placement and type of substituents on the benzhydryl rings.

Stereoselective Synthesis of Chiral this compound Derivatives

The benzhydryl carbon in this compound is a prochiral center. If the two phenyl rings on the benzhydryl moiety are not identically substituted, this carbon becomes a stereocenter, leading to the possibility of chiral derivatives. The synthesis of enantiomerically pure or enriched compounds is of significant interest.

Methods for Stereoselective Synthesis:

Resolution of Racemic Mixtures : A common approach is to synthesize the racemic mixture of the chiral urea derivative and then separate the enantiomers using chiral chromatography. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful technique for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have been shown to be effective in resolving the enantiomers of various chiral compounds, including N-aryl heterocycles. mdpi.comnih.gov The choice of mobile phase and the specific chiral column are critical for achieving good separation. mdpi.com

Asymmetric Synthesis : A more elegant approach is the stereoselective synthesis of a single enantiomer. This can be achieved by using a chiral reducing agent in the conversion of a prochiral benzophenone oxime to a chiral benzhydrylamine. Subsequent reaction with 3,4-dichlorophenyl isocyanate would then yield the enantiomerically enriched urea. Bioinspired stereoselective synthesis has been used to create chiral tetrahydrofurans from chiral diols, demonstrating a strategy where the stereochemistry of the substrate controls the outcome. elsevierpure.com A similar principle could be applied by starting with a chiral benzhydrylamine.

Table 2: Chiral Separation Techniques for Urea Analogues
Chiral Stationary Phase (CSP) TypeMobile Phase ExampleApplication Principle
Polysaccharide-based (e.g., Chiralpak®)Hexane/IsopropanolForms transient diastereomeric complexes with the enantiomers, leading to different retention times. nih.gov
Macrocyclic Glycopeptide (e.g., VancoShell)Polar organic or reversed phaseProvides multiple interaction sites (hydrogen bonding, dipole-dipole) for chiral recognition. mdpi.com

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing the synthesis of this compound is critical for improving efficiency, reducing costs, and ensuring product purity, especially for larger-scale production.

Process Chemistry Considerations in this compound Synthesis

Several factors must be considered to develop a robust and efficient synthetic process. scienceready.com.au The classical synthesis of ureas involves the reaction of an amine with an isocyanate. nih.gov

Key Optimization Parameters:

Solvent : The choice of solvent can significantly impact reaction rate and yield. Aprotic solvents like tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), or dichloromethane (B109758) (DCM) are commonly used. nih.govresearchgate.net The ideal solvent should fully dissolve the reactants but allow for easy product isolation.

Temperature : Reactions are often run at room temperature, but gentle heating might be required to drive the reaction to completion, especially with less reactive amines or isocyanates. mdpi.com Conversely, cooling may be necessary to control exothermic reactions.

Catalyst : While the reaction between an amine and an isocyanate often proceeds without a catalyst, a non-nucleophilic base like triethylamine (B128534) can be added to scavenge any acid impurities. For alternative urea synthesis methods, various catalysts are employed. For example, calcium oxide has been used as a solid catalyst for synthesizing N,N'-disubstituted ureas from ethylene (B1197577) carbonate and primary amines. scispace.com

Purity of Reagents : The use of highly pure starting materials (benzhydrylamine and 3,4-dichlorophenyl isocyanate) is crucial to avoid side reactions and simplify purification. Isocyanates are susceptible to hydrolysis, which can lead to the formation of symmetric ureas as impurities. researchgate.net

Work-up and Purification : The purification process must be optimized. This often involves precipitation of the product followed by filtration and washing. Recrystallization or column chromatography may be necessary to achieve high purity.

Table 3: Optimization of Reaction Parameters for Urea Synthesis
ParameterCondition 1Condition 2Typical OutcomeReference
Solvent Ethanol (Reflux)DMF (Reflux)Yields can vary significantly; DMF often gives higher yields for certain reactions. researchgate.net
Base NoneCs₂CO₃The presence of a suitable base can dramatically increase yield. mdpi.com
Temperature Room Temp120 °CHigher temperatures can increase reaction rate and yield, but also risk decomposition. mdpi.com
Reagent IsocyanateBenzotriazole-1-carboxamideAlternative reagents can offer milder conditions and simpler purification. umich.eduresearchgate.net

Scale-Up Methodologies for this compound

Transitioning a laboratory-scale synthesis to an industrial scale introduces new challenges that must be addressed. researchgate.net

Key Scale-Up Considerations:

Reagent Selection : On a large scale, the toxicity and cost of reagents are major concerns. Phosgene, a traditional precursor for isocyanates, is highly toxic. Safer alternatives like triphosgene or N,N'-carbonyldiimidazole (CDI) are often preferred. nih.gov

Process Safety : The potential for exothermic reactions must be carefully managed. Heat transfer becomes less efficient in larger reactors, so controlled addition of reagents and efficient cooling systems are essential.

Reaction Kinetics : Understanding the reaction kinetics is vital for determining the optimal residence time in the reactor and for process control.

Downstream Processing : The isolation and purification of the final product must be scalable. This may involve moving from batch chromatography to large-scale crystallization, filtration, and drying equipment.

Waste Management : The environmental impact of the process must be minimized. This includes recycling solvents and treating waste streams to neutralize hazardous materials. scienceready.com.au

Developing a scalable process often involves a trade-off between yield, purity, cost, and safety. A robust scale-up methodology will have identified and addressed these factors through careful process development and optimization studies.

Advanced Structural Elucidation and Conformational Analysis of N Benzhydryl N 3,4 Dichlorophenyl Urea

Single-Crystal X-ray Diffraction Studies of N-Benzhydryl-N'-(3,4-dichlorophenyl)urea

Single-crystal X-ray diffraction is the most definitive method for determining the precise atomic arrangement within a crystalline solid. While a specific crystallographic study for this compound is not publicly available, an analysis of a closely related urea (B33335) derivative, N-Benzoyl-N′-phenylurea, provides significant insight into the expected structural features. researchgate.net

Crystallographic Parameters and Unit Cell Dimensions

For a crystalline compound, the unit cell is the basic repeating structural unit. Its dimensions and angles are fundamental crystallographic parameters. For the analogue N-Benzoyl-N′-phenylurea, the crystals belong to the monoclinic system with the space group P2/c. researchgate.net The unit cell dimensions were determined to be a = 15.5641(8) Å, b = 4.6564(3) Å, and c = 21.1029(15) Å, with a β angle of 128.716(4)°. researchgate.net The unit cell volume is 1193.31(15) ų, and it contains four molecules (Z = 4). researchgate.net It is anticipated that this compound would exhibit similarly complex crystallographic parameters, influenced by its larger molecular volume and different substituent groups.

Interactive Table: Crystallographic Data for the Analogous Compound N-Benzoyl-N′-phenylurea researchgate.net

ParameterValue
Chemical FormulaC₁₄H₁₂N₂O₂
Formula Weight240.26
Crystal SystemMonoclinic
Space GroupP2/c
a (Å)15.5641(8)
b (Å)4.6564(3)
c (Å)21.1029(15)
β (°)128.716(4)
Volume (ų)1193.31(15)
Z4
Temperature (K)150
RadiationMo Kα (λ = 0.71073 Å)

Molecular Geometry and Bond Parameters of this compound

The molecular geometry, including bond lengths, bond angles, and dihedral angles, defines the three-dimensional shape of a molecule. In N-Benzoyl-N′-phenylurea, the conformation is significantly influenced by an intramolecular hydrogen bond between an N-H group and the carbonyl oxygen of the benzoyl group. researchgate.net The dihedral angle between the two amide subunits of the urea core is a critical parameter, and for N-Benzoyl-N′-phenylurea, it is a relatively small 3.0(2)°. researchgate.net

Intermolecular Interactions and Packing Arrangements in this compound Crystals

The way molecules pack in a crystal is determined by a network of intermolecular interactions. For urea derivatives, hydrogen bonding is a dominant force. In the crystal structure of N-Benzoyl-N′-phenylurea, pairs of molecules are linked by intermolecular N-H···O=C hydrogen bonds, forming centrosymmetric dimers. researchgate.net This is a common motif in N-substituted ureas.

In addition to strong hydrogen bonds, weaker interactions such as C-H···π and π-π stacking interactions are crucial in stabilizing the crystal lattice. eurjchem.com For this compound, the numerous aromatic protons and the phenyl rings of the benzhydryl group, along with the dichlorophenyl ring, would provide ample opportunity for such interactions, leading to a complex and stable three-dimensional supramolecular architecture.

Polymorphism and Pseudopolymorphism of this compound

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can have distinct physical properties. Pseudopolymorphism refers to the formation of different crystal structures due to the inclusion of solvent molecules (solvates) or water (hydrates). Phenylurea compounds are known to exhibit polymorphism, which can be influenced by factors such as solvent of crystallization and temperature. nih.gov A thorough investigation of this compound would involve screening for different polymorphic forms by crystallization under various conditions and characterization by techniques such as powder X-ray diffraction and differential scanning calorimetry. To date, no specific studies on the polymorphism of this compound have been reported in the public domain.

Spectroscopic Characterization Techniques for this compound

Spectroscopic methods are indispensable for confirming the chemical structure and probing the conformational dynamics of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Studies

While specific experimental NMR data for this compound are not publicly available, the expected ¹H and ¹³C NMR spectra can be predicted based on the molecular structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the different chemical environments in the molecule.

Benzhydryl Protons: The methine proton (CH) of the benzhydryl group would likely appear as a doublet, coupled to the adjacent N-H proton. The ten aromatic protons of the two phenyl rings would resonate in the aromatic region, likely as complex multiplets.

Dichlorophenyl Protons: The three protons on the 3,4-dichlorophenyl ring would exhibit a characteristic splitting pattern in the aromatic region, dictated by their ortho, meta, and para couplings.

Urea Protons: The two N-H protons would appear as distinct signals, the chemical shifts of which would be sensitive to solvent and concentration due to hydrogen bonding. Their coupling to the adjacent methine proton and their exchangeability with deuterium (B1214612) can provide valuable structural information.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data.

Carbonyl Carbon: The urea carbonyl carbon would have a characteristic chemical shift in the downfield region of the spectrum.

Aromatic Carbons: The various aromatic carbons of the benzhydryl and dichlorophenyl groups would give rise to a series of signals in the aromatic region.

Methine Carbon: The benzhydryl methine carbon would appear in the aliphatic region of the spectrum.

Conformational Studies: NMR spectroscopy is a powerful tool for studying the conformation of diaryl ureas in solution. researchgate.netnih.gov The relative orientation of the two aryl groups with respect to the urea carbonyl group (cis or trans) can be investigated. For N,N'-diaryl ureas, the isomer with both aromatic rings in an anti relationship to the urea oxygen is often favored. researchgate.net Variable temperature NMR studies can be employed to investigate the dynamics of bond rotation and conformational equilibria. researchgate.netresearchgate.net For this compound, such studies would reveal the preferred conformation in solution and the energy barriers to rotation around the C-N bonds, providing a deeper understanding of its dynamic behavior.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint, offering valuable information about functional groups and molecular structure. For this compound, the key vibrational modes are associated with the urea linkage (-NH-CO-NH-), the aromatic rings, and the C-H bonds of the benzhydryl group.

The urea group exhibits several characteristic vibrations. The N-H stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹. In solid-state spectra of N,N'-disubstituted ureas, these bands can be influenced by hydrogen bonding. For instance, studies on trisubstituted ureas show that N-H stretching vibrations in a neat sample appear around 3345 cm⁻¹, and upon dilution in a solvent like ethyl acetate, this band can shift to approximately 3370 cm⁻¹, with a new band appearing near 3445 cm⁻¹ corresponding to weaker hydrogen bonds with the solvent. nih.gov

The C=O stretching vibration (Amide I band) is particularly sensitive to the electronic environment and hydrogen bonding. In N,N'-disubstituted ureas, distinct carbonyl stretching bands can be identified: a "free" (non-hydrogen-bonded) urea carbonyl band around 1690 cm⁻¹, a "disordered" hydrogen-bonded carbonyl band near 1660 cm⁻¹, and a highly "ordered" hydrogen-bonded carbonyl band around 1635 cm⁻¹. nih.gov For trisubstituted ureas, the C=O stretching band for a "disordered" hydrogen-bonded state is observed around 1620 cm⁻¹. nih.gov

The Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations, is typically found in the 1530-1580 cm⁻¹ range. The Amide III band, a complex mix of C-N stretching, N-H bending, and other vibrations, appears in the 1200-1300 cm⁻¹ region.

The aromatic C-H stretching vibrations from the phenyl and dichlorophenyl rings are expected above 3000 cm⁻¹, while the aliphatic C-H stretching from the benzhydryl's methine group will appear just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will produce a series of bands in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations of the dichlorophenyl group typically occur in the fingerprint region, below 1100 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, often produce strong Raman signals. For this compound, the symmetric stretching of the aromatic rings and the C-C skeletal vibrations would be prominent in the Raman spectrum.

Table 1: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman) Notes
N-H Stretch 3300-3500 Strong Medium Sensitive to hydrogen bonding.
Aromatic C-H Stretch 3000-3100 Medium Strong
Aliphatic C-H Stretch 2900-3000 Medium Medium From the benzhydryl CH group.
C=O Stretch (Amide I) 1620-1690 Very Strong Medium Position depends on H-bonding state ("free" vs. "ordered").
C=C Aromatic Stretch 1450-1600 Medium-Strong Strong Multiple bands expected.
N-H Bend (Amide II) 1530-1580 Strong Weak Coupled with C-N stretch.
C-N Stretch (Amide III) 1200-1300 Medium Medium Coupled with N-H bend.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, typically between π, σ, and n orbitals. The absorption of UV or visible light promotes an electron from a lower energy orbital (like the highest occupied molecular orbital, HOMO) to a higher energy orbital (like the lowest unoccupied molecular orbital, LUMO). The resulting spectrum is influenced by the extent of conjugation and the presence of chromophores and auxochromes.

In this compound, the principal chromophores are the two phenyl rings of the benzhydryl group and the 3,4-dichlorophenyl ring. These aromatic systems contain conjugated π-electrons, which are responsible for the main absorptions in the UV region. The urea moiety and the chlorine atoms act as auxochromes, modifying the absorption maxima (λ_max) and molar absorptivity (ε) of the aromatic chromophores.

The electronic spectrum is expected to be dominated by π → π* transitions associated with the aromatic rings. For a benzene (B151609) molecule, these transitions typically appear around 255 nm. shimadzu.com The presence of substituents on the phenyl rings in this compound will cause a bathochromic shift (shift to longer wavelengths) and potentially a hyperchromic effect (increase in absorption intensity). The hydroxyl and nitro groups, for example, can shift the absorption peaks of benzene to longer wavelengths. shimadzu.com

The benzhydryl group, with its two phenyl rings, and the dichlorophenyl group create an extended system of conjugation. The larger the conjugated system, the smaller the energy gap between the HOMO and LUMO, resulting in absorption at longer wavelengths. shimadzu.com Therefore, the λ_max for this compound is expected to be significantly shifted compared to unsubstituted benzene.

Additionally, the carbonyl group (C=O) of the urea linkage has non-bonding electrons (n-electrons) and can exhibit a weak n → π* transition. These transitions are generally of much lower intensity than π → π* transitions and may be obscured by the stronger aromatic absorptions.

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

Transition Type Expected λ_max (nm) Relative Molar Absorptivity (ε) Associated Chromophore
π → π* 260 - 290 High Benzhydryl and Dichlorophenyl Rings

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). It provides precise information about the molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₂₀H₁₆Cl₂N₂O, which corresponds to a monoisotopic mass of approximately 398.06 g/mol . In a typical mass spectrum, a molecular ion peak (M⁺) would be expected at this m/z value. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M+2 peak will have an intensity of about 65% of the M⁺ peak, and the M+4 peak will be about 10% of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Under electron impact (EI) ionization, the molecular ion can undergo fragmentation. The fragmentation of ureas and related amides often involves cleavage of the bonds adjacent to the carbonyl group. For this compound, several key fragmentation pathways can be predicted:

α-Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-N bond between the benzhydryl group and the urea nitrogen, leading to the formation of a stable benzhydryl cation (diphenylmethyl cation) at m/z 167. This is often the base peak in the mass spectra of benzhydryl-containing compounds. nih.gov

Cleavage of the Urea Linkage: Fragmentation can occur on either side of the carbonyl group. Cleavage can lead to the formation of an ion corresponding to the 3,4-dichlorophenyl isocyanate moiety or the 3,4-dichloroaniline (B118046) radical cation.

McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions could potentially occur.

Loss of Small Molecules: The loss of small, stable neutral molecules such as CO or HCl from fragment ions can also be observed.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated. For the [M+H]⁺ adduct, a predicted CCS value is around 185.0 Ų. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Adduct Predicted m/z Predicted Collision Cross Section (Ų)
[M+H]⁺ 399.0712 185.0
[M+Na]⁺ 421.0532 191.5

Table 4: Potential Key Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Structure Fragmentation Pathway
398 [C₂₀H₁₆Cl₂N₂O]⁺ Molecular Ion (M⁺)
167 [C₁₃H₁₁]⁺ Benzhydryl cation (Diphenylmethyl cation)
161 [C₆H₅Cl₂N]⁺ 3,4-Dichloroaniline radical cation
188 [C₇H₃Cl₂NO]⁺ 3,4-Dichlorophenyl isocyanate radical cation

Conformational Landscape and Dynamics of this compound

Rotational Barriers and Preferred Conformations

The conformational landscape of this compound is primarily defined by rotation around the C-N bonds of the urea linkage and the C-N bond connecting the benzhydryl group. Studies on related N,N'-diaryl ureas have shown that the conformation about the two N-CO bonds is crucial. rsc.org These ureas often prefer a cis,cis (or endo) conformation where the two aryl rings are spatially close, potentially due to favorable π-stacking interactions. rsc.org

However, for N-alkyl-N'-aryl ureas, both trans-trans and cis-trans conformations can be energetically favorable. nih.gov The specific preference is influenced by the substitution pattern. In the case of this compound, the bulky benzhydryl group introduces significant steric hindrance, which will play a major role in determining the lowest energy conformation.

The rotation of the aryl rings themselves also contributes to the conformational dynamics. The energy barrier for aryl group rotation can be influenced by substituents, especially those in the ortho position.

Intramolecular Hydrogen Bonding and Steric Effects

Intramolecular hydrogen bonding can significantly stabilize specific conformations. In N,N'-disubstituted ureas, an intramolecular hydrogen bond can form between the N-H proton of one nitrogen and the carbonyl oxygen, creating a six-membered ring-like structure. nih.gov This type of interaction can lock the molecule into a more rigid conformation. For this compound, a hydrogen bond is possible between the N-H of the dichlorophenyl-substituted nitrogen and the carbonyl oxygen.

Steric hindrance between the bulky benzhydryl group and the 3,4-dichlorophenyl group is a dominant factor in the conformational preference. The molecule will likely adopt a conformation that minimizes the steric clash between these large substituents. This steric repulsion might force the aryl rings into a specific orientation, potentially overriding some of the electronic effects that favor π-stacking. In highly hindered ureas, conformations where one aryl ring points away from the other can become populated. rsc.org

Solid-State vs. Solution Conformations of this compound

The conformation of a molecule can differ between the solid state and in solution. In the solid state, the conformation is influenced by crystal packing forces and intermolecular interactions, particularly hydrogen bonding. In the crystal lattice of similar urea derivatives, molecules often form centrosymmetric dimers through intermolecular N-H···O=C hydrogen bonds. nih.govresearchgate.net This extensive hydrogen-bonding network can lock the molecules into a single, well-defined conformation.

In solution, the molecule is solvated and has greater conformational freedom. The equilibrium between different conformers is determined by a combination of intramolecular forces (steric and electronic) and interactions with the solvent. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for studying these dynamic processes in solution. For example, variable temperature NMR can be used to determine the energy barriers for bond rotation. rsc.org Solid-state NMR studies on urea inclusion compounds have shown that the conformation of guest molecules can change significantly upon entering the crystalline urea host, often adopting a more extended or specific conformation compared to the mixture of conformers present in solution. researchgate.net It is therefore likely that this compound exhibits a more rigid, ordered structure in the solid state, while in solution, it exists as a dynamic equilibrium of multiple conformers.

Chemical Reactivity and Mechanistic Studies of N Benzhydryl N 3,4 Dichlorophenyl Urea

Hydrolysis and Degradation Pathways of N-Benzhydryl-N'-(3,4-dichlorophenyl)urea

No specific studies on the hydrolysis or degradation of this compound were identified. Research on related compounds, such as the herbicide Diuron (N'-(3,4-dichlorophenyl)-N,N-dimethylurea), indicates that the dichlorophenylurea moiety can be a target for degradation. nih.govnih.govepa.gov However, the influence of the bulky benzhydryl group on the stability and degradation pathways of the target molecule has not been documented.

Acid-Catalyzed Hydrolysis Mechanisms

There is no available research detailing the acid-catalyzed hydrolysis of this compound. Consequently, no specific mechanistic pathways or kinetic data can be provided.

Base-Catalyzed Hydrolysis Mechanisms

Information regarding the base-catalyzed hydrolysis of this compound is not present in the scientific literature. The reaction kinetics, intermediates, and final products under basic conditions have not been studied or reported.

Photodegradation Studies of this compound

No specific photodegradation studies for this compound have been published. The potential for photolytic cleavage, the wavelengths of light that might induce degradation, and the resulting photoproducts remain uninvestigated.

Thermal Degradation Profiles and Products of this compound

There are no documented thermal degradation profiles for this compound. Data from techniques such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), which would reveal decomposition temperatures and thermal stability, have not been reported for this compound. researchgate.net Therefore, a data table of thermal degradation products cannot be generated.

Oxidation and Reduction Reactions of this compound

No studies concerning the oxidation or reduction of this compound were found.

Selective Oxidation of Functional Groups within this compound

There is no information available on the selective oxidation of the functional groups within the this compound molecule. The reactivity of the benzhydryl or dichlorophenyl moieties towards specific oxidizing agents has not been documented for this compound.

Reduction Methodologies for this compound Modifications

The reduction of this compound can be approached by targeting either the urea (B33335) carbonyl group or the benzhydryl C-N bond. While specific reduction protocols for this exact molecule are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous compounds.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are known to reduce amides and related functional groups. numberanalytics.commasterorganicchemistry.com For instance, the reduction of urea derivatives, such as Biginelli compounds, with LiAlH₄ has been shown to lead to hydrogenolysis products. rsc.org In the case of this compound, treatment with a powerful hydride source like LiAlH₄ could potentially lead to the reduction of the carbonyl group to a methylene (B1212753) group, affording the corresponding diamine, or cleavage of the C-N bonds. The reduction of amides to amines with LiAlH₄ is a well-established transformation. masterorganicchemistry.com

Catalytic hydrogenation is another potential reduction method. While the urea carbonyl is generally resistant to catalytic hydrogenation under standard conditions, the benzhydryl group could be susceptible to hydrogenolysis, particularly with catalysts like palladium on carbon (Pd/C) under hydrogen pressure. This would lead to the cleavage of the benzhydryl C-N bond, yielding benzhydrylamine and 1-(3,4-dichlorophenyl)urea. The catalytic hydrogenation of nitriles to primary amines is a widely used industrial process, highlighting the utility of this method for reducing C-N multiple bonds, and in some cases, single bonds. osaka-u.ac.jpnih.govgoogle.comrsc.org

The selective reduction of one functional group in the presence of others would depend on the careful choice of reagents and reaction conditions. For example, milder reducing agents than LiAlH₄ might be employed to selectively target a specific part of the molecule, although the urea functionality is generally quite stable to reduction.

Table 1: Potential Reduction Methodologies and Expected Products

Reagent/ConditionTarget Functional GroupPotential Product(s)
Lithium Aluminum Hydride (LiAlH₄)Urea CarbonylN-Benzhydryl-N'-(3,4-dichlorophenyl)methanediamine
Catalytic Hydrogenation (e.g., H₂/Pd-C)Benzhydryl C-N bondBenzhydrylamine and 1-(3,4-dichlorophenyl)urea

Electrophilic and Nucleophilic Substitution Reactions on this compound

The aromatic rings of this compound are susceptible to electrophilic substitution, while the urea nitrogens can participate in nucleophilic reactions.

Therefore, in an electrophilic substitution reaction, such as bromination with N-bromosuccinimide (NBS), it is expected that substitution will preferentially occur on the phenyl rings of the benzhydryl group. nih.gov The 3,4-dichlorophenyl ring is significantly deactivated towards electrophilic attack. The directing effects of the substituents on the 3,4-dichloroaniline (B118046) precursor indicate a low propensity for further electrophilic substitution. wikipedia.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Ring SystemActivating/Deactivating Group(s)Predicted Position of Substitution
Benzhydryl Phenyl Rings-NH-R (Activating)Ortho, Para
3,4-Dichlorophenyl Ring-NH-C(O)-R (Deactivating), -Cl (Deactivating)Substitution is disfavored

The nitrogen atoms of the urea moiety are nucleophilic and can undergo various reactions, including alkylation and acylation. The deprotonation of the N-H protons enhances their nucleophilicity.

N-Alkylation and N-Acylation: The alkylation of N,N'-disubstituted ureas can be achieved using an alkylating agent in the presence of a solid base and a phase-transfer catalyst. google.comgoogle.com This method allows for the introduction of an alkyl group onto one of the nitrogen atoms. The regioselectivity of alkylation on an unsymmetrical diarylurea would depend on the steric and electronic environment of the two nitrogen atoms. Similarly, acylation at the nitrogen atoms can be achieved using acylating agents, though this is less common for pre-formed ureas and more relevant in their synthesis. reading.ac.uk

Deprotonation and Ortho-Metalation: The N-H protons of the urea can be removed by a strong base, such as an organolithium reagent. The resulting anion can then participate in further reactions. For instance, in diarylureas, deprotonation can be followed by directed ortho-metalation, where the lithium cation is directed to the ortho position of one of the aryl rings, facilitating the introduction of an electrophile at that position.

Complexation and Supramolecular Chemistry of this compound

The presence of hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=O) makes this compound an interesting candidate for studies in supramolecular chemistry.

In the solid state, N,N'-disubstituted ureas typically form well-defined hydrogen-bonded networks. The most common motif is a one-dimensional tape or ribbon structure where the urea molecules are linked by N-H···O=C hydrogen bonds. The specific arrangement can be influenced by the nature of the substituents on the nitrogen atoms. The bulky benzhydryl group and the substituted phenyl ring in the target molecule will influence the crystal packing and the geometry of the hydrogen-bonded assemblies.

In solution, these hydrogen bonding interactions can persist, leading to self-association. The strength and nature of these interactions can be studied using techniques such as NMR spectroscopy.

The urea functionality is a well-known motif for anion recognition and binding. nih.govfrontiersin.orgrsc.org The two N-H groups can act in concert to bind anions, particularly those with complementary geometries such as halides or oxoanions, through hydrogen bonding. The binding affinity and selectivity are influenced by the electronic properties of the aryl substituents. The electron-withdrawing 3,4-dichlorophenyl group would be expected to increase the acidity of the adjacent N-H proton, thereby enhancing its hydrogen bond donating ability and potentially increasing the anion binding affinity. nih.gov

The benzhydryl group, being bulky, could create a specific binding pocket or cleft, contributing to the selectivity of the host-guest complexation. While there are no specific studies on the host-guest chemistry of this compound, the extensive research on other diarylurea-based anion receptors suggests that this molecule would likely exhibit interesting anion binding properties. frontiersin.orgrsc.org

Computational and Theoretical Investigations of N Benzhydryl N 3,4 Dichlorophenyl Urea

Quantum Chemical Calculations for N-Benzhydryl-N'-(3,4-dichlorophenyl)urea

Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic properties of this compound, starting from its fundamental electronic makeup to its interaction with electromagnetic fields.

Electronic Structure and Molecular Orbitals

The electronic character of this compound is governed by the interplay of its constituent functional groups. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity and electronic transitions.

Based on analyses of analogous structures, the HOMO is expected to be delocalized across the electron-rich 3,4-dichlorophenyl ring and the adjacent urea (B33335) nitrogen atom. The lone pairs on the nitrogen and the π-system of the aromatic ring contribute significantly to this orbital. Conversely, the LUMO is likely centered on the benzhydryl moiety's phenyl rings and the carbonyl group (C=O) of the urea linkage. This distribution creates a charge-transfer character for the HOMO-LUMO transition.

The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, this gap would be influenced by the electron-withdrawing nature of the chlorine atoms and the extensive π-conjugation possibilities.

Illustrative Orbital Energy Data

Molecular Orbital Predicted Energy (eV) Primary Locus
HOMO-2 -7.85 Benzhydryl Phenyl Rings
HOMO-1 -7.10 Dichlorophenyl Ring / N-H
HOMO -6.50 Dichlorophenylurea Moiety
LUMO -1.80 Benzhydryl Moiety / Urea C=O
LUMO+1 -1.25 Benzhydryl Phenyl Rings
LUMO+2 -0.95 Dichlorophenyl Ring

Note: These values are illustrative and derived from calculations on similar phenylurea and benzhydryl-containing compounds.

Dipole Moments and Electrostatic Potential Maps

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within this compound. This map is crucial for identifying regions susceptible to electrophilic and nucleophilic attack.

The most negative potential (typically colored red or yellow) is anticipated to be localized around the oxygen atom of the carbonyl group and the two chlorine atoms on the phenyl ring, owing to their high electronegativity. These regions represent sites prone to electrophilic attack. Conversely, the areas of positive potential (colored blue) are expected around the N-H protons of the urea linkage, making them susceptible to nucleophilic interaction.

Spectroscopic Property Predictions (NMR, IR, UV-Vis) for this compound

Computational methods can predict spectroscopic data, which are invaluable for experimental characterization.

Nuclear Magnetic Resonance (NMR):

¹H NMR: The protons on the N-H groups of the urea are expected to appear as distinct downfield signals, with their chemical shifts sensitive to solvent and conformation. The single proton on the benzhydryl carbon (-CH-) would also be a characteristic singlet. The aromatic protons would appear as complex multiplets in the 7-8 ppm range.

¹³C NMR: The carbonyl carbon (C=O) of the urea group is predicted to have the most downfield chemical shift (typically >150 ppm). The benzhydryl methine carbon and the various aromatic carbons would have distinct signals, with those bonded to chlorine atoms showing characteristic shifts.

Infrared (IR) Spectroscopy: IR spectroscopy highlights the vibrational modes of the molecule's functional groups. Key predicted absorption bands include:

N-H Stretching: A sharp band or pair of bands in the 3200-3400 cm⁻¹ region.

C-H Stretching: Aromatic and aliphatic C-H stretches just above 3000 cm⁻¹.

C=O Stretching (Amide I): A strong, prominent band between 1640 and 1680 cm⁻¹, characteristic of the urea carbonyl.

N-H Bending (Amide II): A significant band around 1550-1600 cm⁻¹.

C-Cl Stretching: Bands in the fingerprint region, typically below 800 cm⁻¹.

UV-Vis Spectroscopy: The primary electronic transitions predicted for this compound would be π→π* and n→π* transitions. The π→π* transitions, associated with the aromatic rings, are expected to produce strong absorption bands in the UV region (around 200-280 nm). The n→π* transition, involving the non-bonding electrons of the urea oxygen, would likely appear as a weaker, longer-wavelength absorption.

Predicted Spectroscopic Peaks

Spectroscopy Predicted Peak/Shift Assignment
¹³C NMR >150 ppm Urea Carbonyl (C=O)
¹H NMR >8.0 ppm Urea Protons (N-H)
IR ~3300 cm⁻¹ N-H Stretch
IR ~1660 cm⁻¹ C=O Stretch (Amide I)

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) is a robust computational method used to investigate the geometric and energetic properties of molecules, including conformational landscapes and reaction mechanisms.

Geometry Optimization and Energetics of Conformations

The structure of this compound is not rigid; it can adopt various conformations due to rotation around several single bonds. The most significant rotations occur around the C-N bonds of the urea bridge and the C-C bonds linking the phenyl groups to the methine carbon.

DFT-based geometry optimization can identify the most stable conformers (lowest energy states). For N,N'-disubstituted ureas, trans-trans and cis-trans arrangements around the urea N-C bonds are possible. nih.gov A DFT study on the closely related N-benzhydryl-N-methylformamide revealed that the orientation of the formyl group relative to the benzhydryl group significantly impacts stability, with a defined rotational barrier. mdpi.com A similar analysis for this compound would likely show that the lowest energy conformation seeks to minimize steric hindrance between the bulky benzhydryl group and the dichlorophenyl ring. This would involve specific torsional angles that orient the two large substituents away from each other. Intramolecular hydrogen bonding between one of the urea N-H groups and a phenyl ring of the benzhydryl group might also stabilize certain conformations.

Illustrative Conformational Energy Profile

Conformer Dihedral Angle (C-N-C-N) Relative Energy (kcal/mol) Key Feature
A (Global Minimum) ~180° (trans-trans) 0.00 Minimal steric hindrance
B ~0° (cis-trans) +2.5 Increased steric interaction
C Rotated Benzhydryl +4.2 Phenyl ring eclipsing urea

Note: Relative energies are hypothetical and for illustrative purposes based on studies of similar ureas. nih.gov

Reaction Pathways and Transition State Analysis for this compound Reactions

DFT can model the mechanisms of potential reactions, such as hydrolysis or thermal decomposition. By mapping the potential energy surface, researchers can identify the transition states—the highest energy points along the reaction coordinate—and calculate the activation energy required for the reaction to proceed.

For example, the acid- or base-catalyzed hydrolysis of the urea linkage is a plausible reaction. A computational study could model the stepwise mechanism, including the initial protonation of the carbonyl oxygen (in acid) or deprotonation of a urea nitrogen (in base), followed by nucleophilic attack by water and subsequent bond cleavage. The calculations would determine the structures of all intermediates and transition states, providing a detailed mechanistic picture that is difficult to obtain through experimental means alone. researchgate.net

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations can provide valuable insights into its dynamic behavior, including its flexibility and interactions with its environment.

The conformational landscape of this compound is expected to be complex due to the presence of several rotatable bonds. The central urea moiety, the bond connecting the benzhydryl group, and the bonds linking the phenyl rings to the main structure all contribute to the molecule's flexibility.

A systematic study on N-aryl-N'-cyclopentyl ureas with different methylation patterns has highlighted the significant impact of substitution on conformational preferences. nih.gov These studies, often employing methods like Well-Tempered Metadynamics, can generate free-energy landscapes to identify the most stable conformations. nih.gov For this compound, the bulky benzhydryl group, consisting of two phenyl rings attached to a single carbon, will sterically influence the accessible conformations of the urea backbone. It is probable that the molecule adopts a limited set of low-energy conformations to minimize steric hindrance between the benzhydryl and the 3,4-dichlorophenyl groups.

Theoretical studies on N,N'-diphenylureas have shown a preference for a trans-trans conformation in both solution and solid states. nih.gov However, the introduction of bulky substituents can alter this preference. The large benzhydryl group in this compound would likely lead to significant torsional strain in a planar conformation, suggesting that the phenyl rings of the benzhydryl moiety and the dichlorophenyl ring will be twisted out of the plane of the urea group.

MD simulations are instrumental in understanding how a solute molecule like this compound interacts with different solvents. The nature of these interactions is crucial for predicting solubility and partitioning behavior between different phases.

Studies on the hydrotropic solubilization by urea derivatives have shown that the hydrophobic parts of these molecules can self-aggregate in aqueous solutions, a phenomenon driven by the restoration of the normal water structure. nih.gov Given the significant hydrophobicity of the benzhydryl and dichlorophenyl moieties, this compound would be expected to have low aqueous solubility and a tendency to partition into nonpolar environments. The predicted high XlogP value for this compound supports this hypothesis.

In non-polar solvents, the dominant interactions would be van der Waals forces between the aromatic rings and the solvent molecules. The ability of the urea group to form intermolecular hydrogen bonds could also lead to self-association and the formation of dimers or larger aggregates, a behavior observed in other N,N'-disubstituted ureas. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling of this compound

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are computational approaches that correlate the chemical structure of a compound with its biological activity or physicochemical properties.

While no specific QSAR studies on this compound have been identified, research on other urea derivatives provides a framework for how such an analysis could be conducted. QSAR models for diaryl urea derivatives as B-RAF inhibitors, for instance, have shown that descriptors related to size, branching, aromaticity, and polarizability are important for their inhibitory activity. nih.gov

For a series of analogues of this compound, a QSAR study would likely involve the calculation of various molecular descriptors, including:

Electronic Descriptors: Such as partial charges on atoms, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), which would describe the electronic nature of the molecule.

Steric Descriptors: Like molecular volume, surface area, and specific conformational parameters, which would quantify the size and shape of the molecule.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which measures the lipophilicity of the compound.

Topological Descriptors: Which describe the connectivity of the atoms in the molecule.

A hypothetical QSAR study on analogues of this compound might explore how modifications to the substitution pattern on the phenyl rings affect a particular biological activity. For example, altering the position or nature of the halogen atoms on the 3,4-dichlorophenyl ring or introducing substituents on the benzhydryl rings would modulate the electronic and steric properties, which in turn could be correlated with changes in activity.

Table 1: Predicted Physicochemical Properties of this compound and Related Analogues

Compound NameMolecular FormulaMolecular Weight ( g/mol )XlogP
This compoundC₂₀H₁₆Cl₂N₂O387.266.1
N-(2-Benzoylphenyl)-N'-(3,4-dichlorophenyl)urea nih.govC₂₀H₁₄Cl₂N₂O₂401.255.3
N-(4-Chlorobenzyl)-N'-(3,4-dichlorophenyl)urea nih.govC₁₄H₁₁Cl₃N₂O341.615.1
1-(3,4-Dichlorophenyl)-3-hydroxyurea nih.govC₇H₆Cl₂N₂O₂221.041.8

Note: Data is based on predicted values from publicly available databases and is for illustrative purposes.

Predictive modeling of chemical reactivity often employs quantum mechanical calculations to understand reaction mechanisms and predict reaction rates. For this compound, key aspects of its reactivity would include the stability of the urea linkage and the potential for reactions on the aromatic rings.

Theoretical studies on the thermal decomposition of alkyl- and phenylureas have shown that these compounds can decompose through four-center pericyclic reactions to yield isocyanates and amines. nih.govacs.org The stability of this compound towards thermal decomposition could be assessed by calculating the activation energies for such pathways.

The reactivity of the molecule towards electrophilic or nucleophilic attack can also be modeled. The distribution of electron density, often visualized through electrostatic potential maps, can identify regions of the molecule that are electron-rich (susceptible to electrophilic attack) or electron-poor (susceptible to nucleophilic attack). For instance, the oxygen atom of the carbonyl group is expected to be an electron-rich center, while the hydrogen atoms on the urea nitrogens are potential sites for deprotonation.

Furthermore, the reactivity towards radical species can be investigated through theoretical calculations of bond dissociation energies (BDEs). A study on urea and its derivatives showed that the presence of different functional groups significantly affects their antioxidant properties and reactivity towards free radicals. chemicaljournal.in The BDE of the N-H bonds in this compound would be a key parameter in predicting its behavior in oxidative environments.

Mechanistic Studies of Biological Activity and Molecular Interactions of N Benzhydryl N 3,4 Dichlorophenyl Urea Excluding Human Clinical Data

In Vitro Enzyme Inhibition and Activation Studies

The 3,4-dichlorophenyl urea (B33335) moiety is a common scaffold in various biologically active molecules, particularly enzyme inhibitors. Research on analogous compounds suggests that N-Benzhydryl-N'-(3,4-dichlorophenyl)urea likely exhibits inhibitory activity against several classes of enzymes.

Specific Enzyme Targets and Kinetic Analysis for this compound

Although kinetic data for this compound is not available, studies on related compounds have identified several potential enzyme targets. Diarylureas containing a 3,4-dichlorophenyl group have shown inhibitory effects on key enzymes involved in cellular signaling and metabolism. nih.gov For instance, certain N,N'-diarylureas with a 3,4-dichlorobenzene ring exhibit good proliferation inhibition activity, which is often linked to enzyme inhibition. nih.gov

One significant class of targets for dichlorophenyl urea derivatives is protein kinases. For example, compounds with an aryl urea core and a 3,4-dichlorophenyl moiety have demonstrated significant inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase. nih.gov Another related diaryl urea derivative, 1,3-bis(3,5-dichlorophenyl)urea, has been shown to inhibit glutathione (B108866) S-transferase (GST) activity. nih.govnih.gov Furthermore, derivatives of 2,3-dichlorophenyl piperazine (B1678402) converted into urea/thiourea (B124793) compounds have been identified as good inhibitors of urease. core.ac.ukresearchgate.net

The table below summarizes the inhibitory activities of some dichlorophenyl urea derivatives against various enzyme targets, which may represent potential targets for this compound.

Compound ClassEnzyme TargetIC₅₀ (µM)Reference
1-Aryl-3-[4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureasVEGFR-20.01-0.028 nih.gov
N-benzoyl-N'-phenylthiourea derivativesEGFR0.31-0.37 ubaya.ac.id
1,3-bis(3,5-dichlorophenyl)urea (COH-SR4)Glutathione S-transferase (GST)Activity Inhibited nih.govnih.gov
Dipeptide-2,3-dichlorophenyl piperazine thiourea conjugateUrease2.0 core.ac.ukresearchgate.net

Mechanism of Enzyme Inhibition/Activation by this compound

The mechanism of enzyme inhibition by dichlorophenyl urea derivatives often involves competitive binding at the enzyme's active site. In the case of protein kinases like VEGFR-2, these compounds typically act as ATP-competitive inhibitors. The urea linkage can form crucial hydrogen bonds with amino acid residues in the hinge region of the kinase domain, a common feature for many kinase inhibitors. nih.gov The dichlorophenyl group and the other aryl substituent (in this case, the benzhydryl group) would likely occupy adjacent hydrophobic pockets, contributing to the binding affinity.

For enzymes like GST, the inhibition mechanism may involve the inhibitor binding to the substrate-binding site, thereby preventing the conjugation of glutathione to its substrates. nih.gov In the case of urease, urea derivatives can act as inhibitors by binding to the nickel ions in the active site or by blocking the substrate access channel. core.ac.ukresearchgate.net The presence of electron-withdrawing groups like chlorine on the phenyl ring can influence the electronic properties of the urea moiety, potentially enhancing its interaction with the target enzyme. nih.gov

Receptor Binding and Ligand-Protein Interaction Studies

While specific receptor binding studies for this compound are not documented, the interactions of similar compounds with protein targets, particularly enzyme receptors, provide valuable insights.

Affinity and Selectivity Profiling of this compound for Specific Receptors

The affinity and selectivity of dichlorophenyl urea derivatives are highly dependent on the nature of the substituents. For instance, in a series of trisubstituted phenyl urea derivatives, potent and selective antagonists for the neuropeptide Y5 (NPY5) receptor were identified, with some analogues exhibiting IC₅₀ values below 0.1 nM. nih.gov This suggests that compounds with a urea core can be tailored to bind with high affinity to specific G-protein coupled receptors (GPCRs).

The kinase inhibition profiles of diarylureas also point towards a degree of selectivity. For example, sorafenib, a diarylurea, inhibits multiple kinases including VEGFR and Raf kinases. nih.gov The substitution pattern on the phenyl rings plays a crucial role in determining the selectivity profile. The bulky benzhydryl group in this compound would significantly influence its shape and size, which in turn would dictate its binding affinity and selectivity for different protein targets.

Molecular Docking and Dynamics Simulations of this compound with Target Proteins

Molecular docking studies on related diaryl urea derivatives have been conducted to understand their binding modes with various protein targets. For example, docking simulations of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthioureas into the active site of EGFR have been performed to rationalize their inhibitory activity. researchgate.net Similarly, docking of diaryl urea derivatives bearing a quinoxalindione moiety into the active site of B-RAF kinase has provided insights into their potential as B-RAF inhibitors. nih.gov

These studies generally reveal that the urea or thiourea core acts as a hydrogen bond donor and acceptor, interacting with key residues in the protein's active site. researchgate.netnih.gov The aryl rings typically engage in hydrophobic and van der Waals interactions with the surrounding amino acids. For this compound, it can be hypothesized that the urea moiety would form hydrogen bonds, while the 3,4-dichlorophenyl and benzhydryl groups would occupy hydrophobic pockets of a target protein. Molecular dynamics simulations on similar compounds have been used to assess the stability of the ligand-protein complex over time. nih.gov

The following table summarizes the results from molecular docking studies of some related urea derivatives.

Compound ClassProtein TargetKey InteractionsReference
N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthioureasEGFRHydrogen bonds, hydrophobic interactions researchgate.net
Diaryl urea-quinoxalindione derivativesB-RAF kinaseHydrogen bonds with hinge region, hydrophobic interactions nih.gov
N-benzoyl-N'-phenylurea derivativesp38α proteinLower rerank score than hydroxyurea unair.ac.id

Allosteric Modulation by this compound

There is currently no direct evidence to suggest that this compound or its close analogues act as allosteric modulators. Most studies on dichlorophenyl urea derivatives point towards competitive inhibition at the active site of enzymes. nih.govnih.gov However, the possibility of allosteric modulation cannot be entirely ruled out without specific experimental investigation. Allosteric modulators bind to a site on the protein distinct from the active site, inducing a conformational change that alters the protein's activity. The large benzhydryl group of this compound could potentially facilitate binding to allosteric pockets in certain proteins. Further computational and experimental studies would be required to explore this possibility.

Applications and Emerging Research Areas of N Benzhydryl N 3,4 Dichlorophenyl Urea

N-Benzhydryl-N'-(3,4-dichlorophenyl)urea as a Molecular Probe in Chemical Biology

There is currently no published research available to indicate the use of this compound as a molecular probe in the field of chemical biology.

Use in Target Identification and Validation Studies

An extensive search of scientific literature did not yield any studies where this compound has been utilized for target identification or validation.

Development of Fluorescent or Photoaffinity Labels based on this compound

There is no evidence in the current body of scientific literature to suggest that fluorescent or photoaffinity labels have been developed based on the this compound scaffold.

Material Science Applications of this compound

No research articles or patents could be found that describe the application of this compound in the field of material science.

Incorporating this compound into Functional Materials

There are no published studies on the incorporation of this compound into functional materials.

Role of this compound in Agrochemical Research

While some related dichlorophenyl urea (B33335) compounds are known to have herbicidal properties, there is no specific research available that details the role or investigation of this compound in agrochemical research.

Exploration as a Herbicide or Pesticide Candidate

The 3,4-dichlorophenylurea chemical structure is a well-established pharmacophore in the herbicide industry. Its presence in this compound suggests that this compound could be a candidate for herbicidal activity. The primary mechanism of action for many herbicides containing this moiety is the inhibition of photosynthesis.

Specifically, these compounds are known to interrupt the electron transport chain in photosystem II (PSII). They achieve this by binding to the D1 protein of the PSII complex, which displaces the native plastoquinone (QB). This blockage of electron flow from photosystem II halts the production of ATP and NADPH, which are essential for carbon fixation, ultimately leading to the death of the plant. A prominent example of a herbicide that operates through this mechanism is Diuron (N'-(3,4-dichlorophenyl)-N,N-dimethylurea) atamanchemicals.com. Given the structural similarity, it is hypothesized that this compound may also target the D1 protein in the chloroplasts of susceptible plant species. Further research would be necessary to confirm this specific mechanism of action.

Structure-Activity Relationships for Agrochemical Applications

The potential efficacy of this compound as an agrochemical is intrinsically linked to its molecular structure. The structure-activity relationship (SAR) for this class of compounds is influenced by several key features:

The 3,4-Dichlorophenyl Group: The chlorine atoms on the phenyl ring are crucial for activity. Their position and electron-withdrawing nature are thought to enhance the binding affinity of the molecule to its target site within the plant.

The Urea Bridge: The -NH-CO-NH- linkage is essential for the herbicidal activity of phenylurea compounds, as it is involved in hydrogen bonding with the target protein.

The N-Benzhydryl Group: This bulky, hydrophobic group is a significant structural feature of this compound. It is expected to influence the compound's physical and chemical properties, such as its solubility, lipophilicity, and how it is absorbed and transported within the plant. The size and conformation of the benzhydryl group could either enhance or hinder the molecule's fit into the binding pocket of the target protein compared to smaller alkyl groups found in other urea herbicides.

A comparative analysis of the molecular properties of this compound and the related herbicide Diuron highlights the potential influence of the N-substituent on the molecule's behavior.

PropertyThis compoundDiuron (N'-(3,4-dichlorophenyl)-N,N-dimethylurea)
Molecular FormulaC20H16Cl2N2OC9H10Cl2N2O
Molecular Weight371.26 g/mol233.09 g/mol
Predicted XlogP6.12.8

The higher predicted lipophilicity (XlogP) of this compound suggests it may have different absorption and translocation characteristics within plants compared to Diuron.

Analytical Chemistry Method Development for this compound

The development of robust analytical methods is crucial for the study of any potential new agrochemical. Such methods are necessary for quality control, environmental monitoring, and residue analysis. For a compound like this compound, several chromatographic and electrophoretic techniques could be adapted for its analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of urea herbicides. A reversed-phase HPLC method would likely be the most suitable approach for this compound due to its predicted nonpolar nature.

A hypothetical HPLC method for this compound could be developed based on the following parameters:

ParameterSuggested Condition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseIsocratic or gradient elution with Acetonitrile and Water
DetectorUV-Vis Diode Array Detector (DAD) at a wavelength determined by the compound's UV absorbance maximum
Flow Rate1.0 mL/min
Injection Volume10 µL

The development of such a method would require optimization of the mobile phase composition to achieve good resolution and a reasonable retention time.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of organic compounds. However, the thermal stability of the analyte is a critical consideration. Urea compounds can sometimes degrade at the high temperatures used in GC inlets. If this compound is thermally stable, a GC-MS method could provide high sensitivity and specificity.

Key aspects of a potential GC-MS method would include:

Derivatization: If the compound is not sufficiently volatile or is thermally labile, derivatization may be necessary to improve its chromatographic behavior.

Ionization Mode: Electron Ionization (EI) would likely be used, which would produce a characteristic fragmentation pattern that could be used for identification. The mass spectrum would be expected to show fragments corresponding to the benzhydryl and dichlorophenylurea moieties.

Mass Analyzer: A quadrupole or ion trap mass analyzer could be used for detection and quantification.

The PubChem entry for this compound provides predicted mass-to-charge ratios (m/z) for various adducts, which would be useful in the development of a mass spectrometry method uni.lu.

Capillary Electrophoresis (CE) offers an alternative to chromatographic methods and can be particularly useful for the analysis of polar and charged compounds. For a neutral molecule like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the most appropriate approach. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudostationary phase to enable the separation of neutral analytes.

The development of a CE method for this compound would involve the optimization of several parameters:

ParameterSuggested Condition
CapillaryFused silica (e.g., 50 µm i.d., 50 cm total length)
BufferBorate or phosphate buffer containing a surfactant (e.g., sodium dodecyl sulfate - SDS)
Voltage15-25 kV
DetectionUV-Vis detector

CE methods have been successfully developed for the analysis of other urea herbicides, such as sulfonylureas, demonstrating the potential of this technique for the analysis of this compound oup.comnih.govnih.gov.

Future Directions and Research Opportunities for N Benzhydryl N 3,4 Dichlorophenyl Urea

Design and Synthesis of Next-Generation N-Benzhydryl-N'-(3,4-dichlorophenyl)urea Derivatives

The development of next-generation analogues of this compound is a primary avenue for future research. By systematically modifying the parent structure, researchers can explore structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties. The diaryl urea (B33335) scaffold is a privileged structure in medicinal chemistry, known for its ability to form critical hydrogen bonds with biological targets. nih.govresearchgate.net

Key strategies for derivatization include:

Modification of the Dichlorophenyl Ring: Introducing various electron-donating or electron-withdrawing groups at different positions on the 3,4-dichlorophenyl ring can modulate the electronic properties and binding interactions of the molecule. nih.gov

Alterations to the Benzhydryl Moiety: Replacing one or both phenyl rings of the benzhydryl group with other aromatic or heterocyclic systems could explore new binding pockets and improve target specificity. nih.govrsc.org For instance, incorporating nitrogen-containing heterocycles like pyridine or quinoline has been a successful strategy for other diaryl urea inhibitors. nih.govnih.gov

Introduction of Solubilizing Groups: Adding polar functional groups, such as morpholine or piperazine (B1678402), can improve the aqueous solubility and bioavailability of the compound, which is a common challenge in drug development.

The synthesis of these new derivatives will likely employ established methods for urea formation, such as the reaction of an appropriate isocyanate with an amine, while exploring novel catalytic systems to improve efficiency and yield. nih.gov

Table 1: Potential Structural Modifications for Derivative Synthesis

Moiety to Modify Type of Modification Rationale
3,4-Dichlorophenyl Ring Substitution with trifluoromethyl, methoxy, or amino groups Modulate electronic properties and explore new hydrogen bonding interactions.
Benzhydryl Group Replacement of phenyl rings with pyridyl, quinolinyl, or pyrazolyl groups Enhance binding affinity and selectivity for specific biological targets. nih.gov
Urea Linker N-methylation or replacement with thiourea (B124793) Alter hydrogen bonding capacity and conformational flexibility.
Terminal Aryl Rings Addition of polar groups (e.g., piperazine, morpholine) Improve aqueous solubility and pharmacokinetic profile. nih.gov

Advanced Computational Approaches for this compound Optimization

Computational chemistry offers powerful tools to accelerate the drug discovery and optimization process. For this compound, in silico methods can provide deep insights into its mechanism of action and guide the rational design of more effective derivatives.

Molecular Docking: Docking studies can predict the binding orientation of this compound and its analogues within the active site of various target proteins. aip.orgnih.govresearchgate.net This helps in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for its biological activity. mdpi.com By visualizing these interactions, chemists can design modifications that enhance binding affinity. aip.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity. researchgate.net These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the compound interacts with its target protein over time. This can reveal important information about the stability of the compound-protein complex and the conformational changes that may occur upon binding, offering a more realistic view than static docking models. rsc.org

Table 2: Computational Tools for Compound Optimization

Computational Method Application Expected Outcome
Molecular Docking Predict binding mode in protein active sites. Identification of key binding interactions and guidance for rational design. researchgate.netnih.gov
QSAR Correlate chemical structure with biological activity. Predictive models for screening virtual libraries and prioritizing synthesis.
Molecular Dynamics Simulate the dynamic behavior of the ligand-protein complex. Assessment of binding stability and identification of allosteric effects.
Quantum Chemical Analysis Calculate energetic contributions of nonbonded interactions. Mechanistic understanding of binding affinity and specificity. mdpi.comscilit.com

Exploration of Novel Biological Targets for this compound

While the initial biological profile of this compound may be known, a significant opportunity lies in screening it and its derivatives against a broader array of biological targets. The diaryl urea scaffold is present in numerous approved drugs and clinical candidates that target a wide range of proteins. researchgate.netmdpi.com

Potential new target classes to explore include:

Protein Kinases: Many diaryl ureas are potent kinase inhibitors. nih.govbenthamscience.com Screening against a panel of kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Raf kinases, could identify novel anti-cancer applications. mdpi.commdpi.com The diaryl urea moiety is particularly adept at binding to the "DFG-out" inactive conformation of many kinases. researchgate.netbenthamscience.com

Antimicrobial Targets: Some urea derivatives have shown promising activity against various bacterial and fungal strains. nih.govnih.gov Investigating the antimicrobial potential of this compound could open up applications in treating infectious diseases.

Antiviral and Anti-inflammatory Pathways: Diaryl ureas have also been reported to possess antiviral and anti-inflammatory properties. nih.gov Exploring their effects on targets within these pathways, such as viral proteases or cyclooxygenase enzymes, could lead to new therapeutic indications.

GPCRs and Ion Channels: The structural features of diaryl ureas may allow them to interact with other important drug target families, such as G-protein coupled receptors (GPCRs) like the Mas-related G protein-coupled receptor X2 (MRGPRX2) or ion channels like TRPV1. acs.orgwikipedia.org

Sustainable and Scalable Synthetic Routes for this compound

For any compound with therapeutic potential, the development of an efficient, cost-effective, and environmentally friendly synthesis is crucial. Future research should focus on optimizing the production of this compound.

Green Chemistry Approaches: Traditional urea syntheses often use hazardous reagents like phosgene (B1210022). nih.gov Research into greener alternatives, such as using N,N'-Carbonyldiimidazole (CDI) or other safer phosgene substitutes, is essential. nih.gov Furthermore, developing solvent-free reaction conditions or using environmentally benign solvents can significantly reduce the environmental impact of the synthesis. daneshyari.comresearchgate.net Recent studies have explored the synthesis of urea from CO2 and ammonia, which could be a long-term sustainable route. nih.govrsc.org

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, higher yields, and easier scalability. acs.org Implementing a flow process for the key steps in the synthesis of this compound could lead to a more efficient and reproducible manufacturing process suitable for industrial production. acs.orgresearchgate.net

Catalyst Development: Investigating novel catalysts for the urea-forming reaction could lead to milder reaction conditions, shorter reaction times, and higher purity of the final product, reducing the need for extensive purification steps.

Integration of this compound into Multi-component Systems

The therapeutic efficacy of a compound can often be enhanced by integrating it into more complex systems. This can involve creating hybrid molecules or developing advanced formulations.

Multi-target Inhibitors: By combining the this compound pharmacophore with that of another active compound, it may be possible to create a single molecule that acts on multiple biological targets simultaneously. mdpi.comnih.gov This approach can be particularly effective in treating complex diseases like cancer, where multiple pathways are often dysregulated.

Combination Therapies: Studying the synergistic effects of this compound with other existing drugs is a promising strategy. A combination approach can often achieve a better therapeutic outcome at lower doses, potentially reducing side effects.

Advanced Drug Delivery Systems: Formulating the compound into drug delivery systems, such as nanoparticles or liposomes, could improve its solubility, stability, and biodistribution. Targeted delivery systems could be designed to release the compound specifically at the site of disease, increasing its efficacy while minimizing systemic exposure.

Interdisciplinary Research Collaborations on this compound

Maximizing the potential of this compound will require a collaborative effort across multiple scientific disciplines. The complexity of modern drug discovery necessitates the integration of diverse expertise.

Chemistry and Biology: Synthetic chemists are needed to design and create novel derivatives, while biochemists and molecular biologists are essential for evaluating their activity against biological targets and elucidating their mechanisms of action.

Computational Science: Collaboration with computational chemists will be vital for modeling drug-target interactions, predicting the properties of new derivatives, and analyzing large datasets from high-throughput screening.

Pharmacology and Medicine: Pharmacologists will be required to study the effects of the compound in preclinical models, and ultimately, collaboration with clinicians would be necessary to translate promising laboratory findings into clinical applications.

By fostering these interdisciplinary partnerships, the research community can comprehensively investigate this compound, paving the way for the potential development of new therapeutic agents.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-Benzhydryl-N'-(3,4-dichlorophenyl)urea?

Answer:
The synthesis of urea derivatives typically involves reacting an amine with an isocyanate. For This compound :

  • Step 1 : Prepare benzhydrylamine (N-Benzyhydryl amine) via reduction of benzhydryl azide or alkylation of ammonia with benzhydryl halides.
  • Step 2 : React the amine with 3,4-dichlorophenyl isocyanate in an inert solvent (e.g., dichloromethane or tetrahydrofuran) under reflux conditions.
  • Step 3 : Use a base like triethylamine to neutralize HCl generated during the reaction .
  • Purification : Recrystallize the product using solvents like ethanol or acetonitrile. Confirm purity via HPLC or NMR .

Basic: How should researchers characterize the physical and chemical stability of this compound?

Answer:

  • Stability Testing :
    • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures (e.g., melting points >250°C for similar urea derivatives) .
    • Hydrolytic Stability : Test solubility in aqueous buffers (pH 1–13) and monitor degradation via LC-MS. Urea derivatives are generally stable in neutral conditions but hydrolyze under strong acidic/basic conditions .
    • Light Sensitivity : Conduct accelerated photostability studies using UV-Vis spectroscopy .

Advanced: What analytical strategies resolve contradictions in solubility data for urea derivatives?

Answer:
Discrepancies in solubility (e.g., water-insoluble vs. organic-soluble) arise from structural variations (e.g., substituents on phenyl groups). To address this:

  • Method 1 : Use shake-flask method with HPLC quantification to measure solubility in water, DMSO, or ethanol .
  • Method 2 : Apply QSAR models to correlate solubility with logP values. For example, This compound likely has a high logP (>4) due to hydrophobic benzhydryl and dichlorophenyl groups, predicting low water solubility .
  • Cross-Validation : Compare with structurally analogous compounds like phenobenzuron (logP ~3.5, solubility 1.6×10⁻² g/L in water) .

Advanced: How can researchers investigate metabolic pathways of this compound in biological systems?

Answer:

  • In Vitro Metabolism :
    • Use liver microsomes (human/rat) to identify phase I metabolites (e.g., hydroxylation, demethylation). Monitor reactions via LC-MS/MS .
    • Phase II metabolism: Test for glucuronidation/sulfation using UDP-glucuronic acid or PAPS cofactors .
  • In Vivo Studies : Administer radiolabeled compound to model organisms (e.g., rats) and analyze urine/feces for metabolites like N-(3,4-dichlorophenyl)urea (a common degradation product of urea herbicides) .

Advanced: What strategies mitigate toxicity risks during handling and experimentation?

Answer:

  • Toxicity Profiling :
    • Acute Toxicity : Conduct OECD 423 assays (oral LD50 in rodents). Similar urea compounds (e.g., diuron) show moderate toxicity (LD50 ~1,000 mg/kg) .
    • Environmental Hazard : Test algal growth inhibition (EC50 <1 mg/L for diuron), indicating high aquatic toxicity .
  • Safety Protocols :
    • Use NIOSH-approved respirators (e.g., P95 for particulates, OV/AG/P99 for organic vapors) and chemical-resistant gloves .
    • Store in airtight containers at -20°C to prevent degradation .

Advanced: How can computational modeling aid in optimizing the compound’s bioactivity?

Answer:

  • Molecular Docking : Screen against target proteins (e.g., kinases, receptors) using software like AutoDock. The dichlorophenyl moiety may enhance binding affinity to hydrophobic pockets .
  • QSAR Studies : Corrogate substituent effects (e.g., electron-withdrawing Cl groups) with herbicidal or anticancer activity. Compare with linuron (EC50 ~0.1 µM for plant growth inhibition) .
  • ADMET Prediction : Use tools like SwissADME to predict absorption, metabolism, and toxicity .

Advanced: How should researchers address discrepancies in reported melting points for urea derivatives?

Answer:

  • Root Causes : Polymorphism, impurities, or measurement techniques (e.g., capillary vs. DSC).
  • Resolution :
    • Perform DSC to obtain accurate melting points (e.g., phenobenzuron melts at 119°C ).
    • Purify via column chromatography and confirm crystallinity via X-ray diffraction .

Basic: What are the recommended storage conditions to ensure long-term stability?

Answer:

  • Store in airtight, light-resistant containers under inert gas (N₂/Ar) at -20°C .
  • Monitor stability via periodic HPLC analysis (≥98% purity over 5 years under these conditions) .

Advanced: How can researchers validate the compound’s role in oxidative stress modulation?

Answer:

  • In Vitro Assays :
    • Measure ROS levels in cell lines (e.g., HepG2) using DCFH-DA probes.
    • Test inhibition of NADPH oxidase or activation of Nrf2 pathways .
  • In Vivo Models : Use zebrafish or rodent models to assess antioxidant enzyme activity (SOD, CAT) after exposure .

Advanced: What structural modifications enhance selectivity for specific biological targets?

Answer:

  • Modification 1 : Replace benzhydryl with carbazole to improve DNA intercalation (see N-[3-(9H-carbazol-9-yl)propyl]-N'-(3,4-dichlorophenyl)urea ) .
  • Modification 2 : Introduce methoxy groups to the dichlorophenyl ring to reduce toxicity (as in linuron ) .
  • Validation : Compare IC50 values across modified derivatives using enzyme inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.